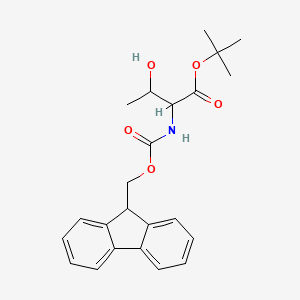![molecular formula C38H27N3 B12831461 (Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with diphenylamino and pyridinyl groups, making it a subject of interest in materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile typically involves a multi-step process:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromo-4’-(diphenylamino)biphenyl and a suitable boronic acid derivative.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a palladium-catalyzed cross-coupling reaction.
Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the biphenyl derivative with 4-(pyridin-4-yl)benzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its electron-donating properties.
Photovoltaics: Employed in organic photovoltaic cells as a donor material.
Biology and Medicine
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Applied in the synthesis of advanced materials with specific electronic properties.
Catalysis: Used as a ligand in catalytic reactions.
作用機序
The mechanism of action of (Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its role in electronic devices and biological systems. The compound’s electron-donating properties enhance its performance in organic electronics and photovoltaics.
類似化合物との比較
Similar Compounds
- 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde
- 4-Bromo-4’-(diphenylamino)biphenyl
Uniqueness
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile stands out due to its combination of diphenylamino and pyridinyl groups, which confer unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and photovoltaic cells.
特性
分子式 |
C38H27N3 |
|---|---|
分子量 |
525.6 g/mol |
IUPAC名 |
(Z)-3-[4-[4-(N-phenylanilino)phenyl]phenyl]-2-(4-pyridin-4-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C38H27N3/c39-28-35(33-17-15-31(16-18-33)34-23-25-40-26-24-34)27-29-11-13-30(14-12-29)32-19-21-38(22-20-32)41(36-7-3-1-4-8-36)37-9-5-2-6-10-37/h1-27H/b35-27+ |
InChIキー |
JUAVKLVXACBYLL-ROMHNNFLSA-N |
異性体SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C(\C#N)/C5=CC=C(C=C5)C6=CC=NC=C6 |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=C(C#N)C5=CC=C(C=C5)C6=CC=NC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)



![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)





![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)


